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Abstract
Pro8-Oxytocin ([Pro8]OT), a naturally occurring analog of the neuropeptide oxytocin, has

garnered significant interest within the scientific community for its distinct pharmacological

profile. Characterized by the substitution of a proline residue at the 8th position in place of the

more common leucine, Pro8-Oxytocin exhibits enhanced potency and efficacy at primate

oxytocin receptors. This technical guide provides a comprehensive overview of the chemical

structure, synthesis, and signaling pathways of Pro8-Oxytocin, presenting key data in a

structured format to aid researchers and professionals in the field of drug development.

Chemical Structure
Pro8-Oxytocin is a cyclic nonapeptide with a disulfide bridge between the two cysteine

residues at positions 1 and 6. The substitution of proline for leucine at the 8th position is the

defining characteristic of this oxytocin analog.
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Identifier Value Source

IUPAC Name

1-

({(4R,7S,10S,13S,16S,19R)-1

9-amino-7-(2-amino-2-

oxoethyl)-10-(3-amino-3-

oxopropyl)-16-(4-

hydroxybenzyl)-13-[(1S)-1-

methylpropyl]-6,9,12,15,18-

pentaoxo-1,2-dithia-

5,8,11,14,17-

pentaazacycloicosan-4-

yl}carbonyl)-L-prolyl-L-prolyl-

glycinamide

[1]

Synonyms
[Pro8]Oxytocin, P8OT, [8-

Proline]oxytocin
[1]

CAS Number 24327-19-3 [2][3]

Molecular Formula C42H62N12O12S2 [1][3]

Molecular Weight 991.14 g/mol [3]

Amino Acid Sequence

Cys-Tyr-Ile-Gln-Asn-Cys-Pro-

Pro-Gly-NH2 (Disulfide bridge:

Cys1-Cys6)

[4][5]

SMILES String

CC--INVALID-LINK--

[C@@H]1NC(=O)--INVALID-

LINK--NC(=O)--INVALID-LINK-

-CSSC--INVALID-LINK--

=O)NC(=O)--INVALID-LINK--

=O)NC1=O">C@HC(=O)N3C

CC[C@H]3C(=O)N--INVALID-

LINK--CC(C)C

Not directly found, but derived

from structure
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The synthesis of Pro8-Oxytocin, like other oxytocin analogs, is most commonly achieved

through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc (9-fluorenylmethoxycarbonyl) and

Boc (tert-butyloxycarbonyl) strategies can be employed. The following outlines a generalized

experimental protocol based on the Fmoc strategy, which is widely used for peptide synthesis.

[6][7]
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Caption: Generalized workflow for Solid-Phase Peptide Synthesis of Pro8-Oxytocin.

Detailed Experimental Protocol (Fmoc Strategy)
Materials:

Rink-Amide resin

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-

Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Washing solvent: DMF, DCM (Dichloromethane)
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Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g.,

95:2.5:2.5 v/v)

Cyclization reagent: Iodine in methanol

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

Resin Swelling: The Rink-Amide resin is swelled in DMF for 30 minutes.

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin

using HBTU and DIPEA in DMF. The reaction is monitored for completion (e.g., using a

ninhydrin test).

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in

DMF.

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Pro, Cys(Trt),

Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled to the growing peptide

chain. Each coupling step is followed by a deprotection step.

Cleavage and Side-Chain Deprotection: The fully assembled peptide is cleaved from the

resin, and the side-chain protecting groups are simultaneously removed by treatment with

the TFA cleavage cocktail.[8]

Oxidative Cyclization: The linear peptide is dissolved in a dilute solution of methanol, and a

solution of iodine in methanol is added dropwise until a persistent yellow color is observed,

indicating the formation of the disulfide bond.

Purification: The crude cyclic peptide is purified by preparative RP-HPLC to yield Pro8-
Oxytocin with high purity.[8]

Characterization: The final product is characterized by mass spectrometry and analytical RP-

HPLC to confirm its identity and purity.

Signaling Pathways
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Pro8-Oxytocin exerts its biological effects by binding to and activating oxytocin receptors

(OXTR) and, to a lesser extent, vasopressin 1a receptors (AVPR1a).[9][10] The activation of

these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.
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Caption: Pro8-Oxytocin signaling through the Gq-PLC pathway.
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The primary signaling pathway for Pro8-Oxytocin upon binding to OXTR involves the

activation of the Gq alpha subunit of the heterotrimeric G-protein.[11] This initiates the following

cascade:

Activation of Phospholipase C (PLC): Activated Gq stimulates PLC.

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two

second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored calcium (Ca²⁺) into the cytoplasm. Receptor activation can also lead to the

opening of plasma membrane calcium channels, resulting in Ca²⁺ influx.[3] The subsequent

increase in intracellular calcium concentration is a key event in many of oxytocin's

physiological effects.[2][12]

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺,

activates PKC, which in turn phosphorylates various downstream targets, leading to cellular

responses.

Pro8-Oxytocin also shows signaling through Gi/o pathways, which can lead to the inhibition of

adenylyl cyclase and modulation of ion channels, such as Ca²⁺-activated K⁺ channels.[11]

Quantitative Pharmacological Data
Pro8-Oxytocin generally exhibits a higher binding affinity and greater potency at primate

oxytocin receptors compared to the more common Leu8-Oxytocin. The following tables

summarize key quantitative data from comparative studies.

Table 1: Competitive Binding Affinities (Ki, nM) at Primate AVPR1a[9]

Ligand Human AVPR1a Macaque AVPR1a Marmoset AVPR1a

Pro8-Oxytocin 8.7 23.8 176

Leu8-Oxytocin 15.8 30.0 247

Arginine Vasopressin

(AVP)
0.6 1.2 0.9
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Table 2: Competitive Binding Affinities (IC50, nM) at Primate OXTRs[13]

Ligand Human OXTR
Macaque
OXTR

Marmoset
OXTR

Titi Monkey
OXTR

Pro8-Oxytocin 20 40 150 190

Leu8-Oxytocin 90 70 400 960

Arginine

Vasopressin

(AVP)

520 460 2900 3900

Table 3: Potency for Calcium Signaling (EC50, pM) at Primate OXTRs[13]

Ligand Human OXTR
Macaque
OXTR

Marmoset
OXTR

Titi Monkey
OXTR

Pro8-Oxytocin 70 1340 50 600

Leu8-Oxytocin 130 2100 160 1000

Arginine

Vasopressin

(AVP)

230 7800 430 4900

Conclusion
Pro8-Oxytocin represents a significant natural variant of oxytocin with distinct pharmacological

properties, most notably its enhanced interaction with primate oxytocin receptors.

Understanding its chemical structure, synthesis, and signaling pathways is crucial for

leveraging its potential in therapeutic applications and for advancing our knowledge of the

oxytocinergic system. The data and protocols presented in this guide offer a foundational

resource for researchers and drug development professionals working with this potent

neuropeptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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